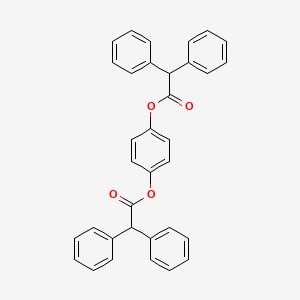

Benzene-1,4-diyl bis(diphenylacetate)

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H26O4 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[4-(2,2-diphenylacetyl)oxyphenyl] 2,2-diphenylacetate |

InChI |

InChI=1S/C34H26O4/c35-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-34(36)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H |

InChI Key |

VDSQPDKUINJBTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,4 Diyl Bis Diphenylacetate

Precursor Synthesis and Derivatization Strategies

The successful synthesis of Benzene-1,4-diyl bis(diphenylacetate) is predicated on the efficient preparation of its constituent building blocks: diphenylacetic acid and 1,4-dihydroxybenzene (hydroquinone), along with their activated forms.

Synthesis of Diphenylacetic Acid and its Activated Derivatives

Diphenylacetic acid can be synthesized through several established routes. One common method involves the reduction of benzilic acid using hydriodic acid and red phosphorus. Other notable methods include the carbonation of the reaction product of phenylsodium and diphenylmethane, and the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. A further approach involves the direct reaction of benzene (B151609) with glyoxylic acid in the presence of a strong acid catalyst such as chlorsulfonic acid.

For the subsequent esterification, diphenylacetic acid is often converted into more reactive "activated derivatives" to facilitate the reaction with the hydroxyl groups of hydroquinone (B1673460). The most common activated derivatives are the acyl chloride and the anhydride (B1165640).

Diphenylacetyl chloride is typically prepared by reacting diphenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. The reaction is generally carried out by refluxing the diphenylacetic acid in an excess of thionyl chloride, often in an inert solvent like benzene.

Diphenylacetic anhydride can be synthesized by the dehydration of diphenylacetic acid. A common method involves refluxing diphenylacetic acid with acetic anhydride. This process leads to the formation of the desired anhydride and acetic acid as a byproduct.

| Activated Derivative | Reagents | Key Conditions |

| Diphenylacetyl chloride | Diphenylacetic acid, Thionyl chloride | Reflux, inert solvent (optional) |

| Diphenylacetic anhydride | Diphenylacetic acid, Acetic anhydride | Reflux |

Functionalization of 1,4-Dihydroxybenzene or its Equivalents

1,4-Dihydroxybenzene, commonly known as hydroquinone, is a readily available aromatic diol. Industrially, it is primarily produced via the dialkylation of benzene with propene to yield 1,4-diisopropylbenzene, which is then oxidized and rearranged to hydroquinone and acetone. Another significant industrial route is the hydroxylation of phenol (B47542) using hydrogen peroxide.

The key functionalization of 1,4-dihydroxybenzene for the synthesis of the target molecule is the esterification of its two hydroxyl groups. The phenolic hydroxyl groups of hydroquinone are weakly acidic and can react with carboxylic acids or their activated derivatives under appropriate conditions to form esters. The symmetrical nature of hydroquinone allows for the straightforward diacylation to produce Benzene-1,4-diyl bis(diphenylacetate).

Esterification Protocols for the Formation of Benzene-1,4-diyl bis(diphenylacetate)

The final step in the synthesis is the formation of the ester linkages. This can be achieved through several esterification methods, each with its own advantages and specific requirements.

Direct Esterification Methods

Direct esterification involves the reaction of 1,4-dihydroxybenzene with two equivalents of diphenylacetic acid. This reaction is typically catalyzed by a strong acid.

One of the most well-known direct esterification methods is the Fischer-Speier esterification . This equilibrium-controlled process involves heating the carboxylic acid and the alcohol (in this case, the phenolic hydroxyl groups of hydroquinone) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed by azeotropic distillation using a Dean-Stark apparatus.

Another powerful method for direct esterification, particularly for sensitive substrates, is the Steglich esterification . This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). The Steglich esterification proceeds under mild, often room temperature, conditions and is highly efficient. The byproduct, a urea derivative, is insoluble in most common solvents and can be easily removed by filtration.

A common and effective direct esterification approach involves the use of the pre-formed diphenylacetyl chloride. The reaction of diphenylacetyl chloride with 1,4-dihydroxybenzene, usually in the presence of a base like pyridine or triethylamine, proceeds readily to form the diester. The base serves to neutralize the hydrogen chloride gas that is evolved during the reaction.

| Method | Reagents | Catalyst/Coupling Agent | Key Conditions |

| Fischer-Speier Esterification | 1,4-Dihydroxybenzene, Diphenylacetic acid | H₂SO₄, p-TsOH | Heat, Removal of water |

| Steglich Esterification | 1,4-Dihydroxybenzene, Diphenylacetic acid | DCC or DIC, DMAP | Room temperature, Inert solvent |

| Acyl Chloride Method | 1,4-Dihydroxybenzene, Diphenylacetyl chloride | Pyridine, Triethylamine | Room temperature or gentle heating |

Transesterification Approaches

Transesterification offers an alternative route to Benzene-1,4-diyl bis(diphenylacetate). This method involves the reaction of 1,4-dihydroxybenzene with a simple alkyl ester of diphenylacetic acid, such as methyl diphenylacetate, in the presence of a catalyst. The reaction proceeds by exchanging the alcohol portion of the ester.

The process is an equilibrium reaction, and to drive it towards the desired product, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed by distillation. Both acid and base catalysts can be employed for transesterification. Common catalysts include mineral acids, metal alkoxides, and organometallic compounds.

Catalytic Esterification Systems and Their Optimization

The efficiency of esterification reactions is heavily dependent on the catalytic system employed. For Fischer-Speier esterification, the optimization often involves the choice and concentration of the acid catalyst and the efficiency of water removal.

In Steglich esterification, the choice of carbodiimide and the amount of DMAP catalyst can be optimized to maximize yield and minimize side reactions. The solvent also plays a crucial role, with polar aprotic solvents like dichloromethane or tetrahydrofuran being commonly used.

For reactions involving diphenylacetyl chloride, the stoichiometry of the base is a key parameter to optimize. An excess of the base is often used to ensure complete neutralization of the generated HCl and to drive the reaction to completion.

The development of novel and more efficient catalytic systems is an ongoing area of research. This includes the use of solid acid catalysts, which can simplify product purification through easy separation and potential for catalyst recycling. Optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry is crucial for achieving high yields and purity of Benzene-1,4-diyl bis(diphenylacetate). Detailed kinetic studies and reaction monitoring, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are essential for determining the optimal conditions for a given catalytic system.

Advanced Synthetic Techniques and Green Chemistry Considerations for Benzene-1,4-diyl bis(diphenylacetate)

The synthesis of Benzene-1,4-diyl bis(diphenylacetate) is increasingly benefiting from advanced methodologies that align with the principles of green chemistry. These techniques aim to enhance efficiency, reduce waste, and utilize more sustainable reaction conditions compared to traditional batch processing. Innovations in flow chemistry, mechanochemistry, and biocatalysis are at the forefront of these developments, offering promising avenues for the cleaner production of this and other complex esters.

Flow Chemistry Applications in Benzene-1,4-diyl bis(diphenylacetate) Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over conventional batch methods. The application of flow chemistry to the synthesis of Benzene-1,4-diyl bis(diphenylacetate) from hydroquinone and a diphenylacetic acid derivative (such as diphenylacetyl chloride or diphenylacetic anhydride) presents a compelling strategy for process intensification and optimization.

In a hypothetical flow-based synthesis, reactants would be continuously pumped from separate reservoirs and merged in a T-mixer before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is a key advantage of this approach. This level of control can lead to higher yields, improved purity, and faster reaction times compared to batch synthesis. For the esterification reaction to form Benzene-1,4-diyl bis(diphenylacetate), a packed-bed reactor containing an immobilized acid or base catalyst could be employed. This setup would facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Table 1: Hypothetical Flow Chemistry Parameters for Benzene-1,4-diyl bis(diphenylacetate) Synthesis

| Parameter | Value | Rationale |

| Reactant 1 | Hydroquinone solution | Starting material containing the diol functionality. |

| Reactant 2 | Diphenylacetyl chloride solution | Activated form of diphenylacetic acid for efficient esterification. |

| Catalyst | Immobilized sulfonic acid resin | Solid acid catalyst for ease of separation and reuse, promoting green chemistry principles. |

| Reactor Type | Packed-Bed Reactor (PBR) | Provides high surface area for catalyst interaction and efficient conversion. |

| Temperature | 100-150 °C | Elevated temperature to increase reaction rate, precisely controlled in the flow reactor. |

| Residence Time | 5-20 minutes | Optimized for complete conversion while maintaining high throughput. |

| Pressure | 5-10 bar | To maintain the solvent in the liquid phase at elevated temperatures and enhance reaction rates. |

The use of flow chemistry can also enhance safety, particularly when dealing with reactive intermediates like acyl chlorides. The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways.

Mechanochemical Synthesis Investigations

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. Ball milling is a common technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions. This method has been successfully applied to a variety of organic transformations, including esterifications.

The mechanochemical synthesis of Benzene-1,4-diyl bis(diphenylacetate) would involve the direct milling of hydroquinone and diphenylacetic acid, potentially with a catalytic amount of a solid acid or base. The mechanical energy generated during milling can activate the reactants, leading to the formation of the desired diester without the need for bulk solvents. This significantly reduces the environmental impact of the synthesis by minimizing solvent waste.

Two common mechanochemical techniques are neat grinding (without any added liquid) and liquid-assisted grinding (LAG), where a small amount of liquid is added to enhance reactivity. For the synthesis of Benzene-1,4-diyl bis(diphenylacetate), a LAG approach with a high-boiling, non-reactive liquid could potentially improve reaction kinetics and yield.

Table 2: Potential Mechanochemical Conditions for Benzene-1,4-diyl bis(diphenylacetate) Synthesis

| Parameter | Condition | Rationale |

| Technique | Liquid-Assisted Grinding (LAG) | A small amount of liquid can enhance molecular mobility and reaction rates. |

| Reactants | Hydroquinone, Diphenylacetic acid | Solid reactants suitable for milling. |

| Catalyst | p-Toluenesulfonic acid (solid) | A solid acid catalyst that can be effectively dispersed during milling. |

| Milling Frequency | 20-30 Hz | Typical frequency range for laboratory-scale ball mills to provide sufficient energy. |

| Milling Time | 60-120 minutes | Reaction times in mechanochemistry are often significantly shorter than in solution-phase synthesis. |

| Grinding Media | Stainless steel or zirconia balls | Inert materials that provide the necessary impact energy for the reaction. |

While direct mechanochemical esterification of phenols is an area of ongoing research, the successful application of ball milling for the synthesis of amides from esters demonstrates the potential of this technique for related transformations. ucl.ac.uknih.govchemrxiv.orgresearchgate.net

Solvent-Free and Biocatalytic Pathways for Ester Formation

Solvent-free and biocatalytic methods represent highly attractive green chemistry approaches for the synthesis of Benzene-1,4-diyl bis(diphenylacetate). These methods address the growing demand for environmentally benign chemical processes by eliminating hazardous organic solvents and utilizing enzymes as highly selective and efficient catalysts.

Solvent-Free Synthesis:

Solvent-free esterification can be achieved by heating a mixture of hydroquinone and an excess of diphenylacetic acid or its anhydride, often with a solid acid or base catalyst. The absence of a solvent simplifies the work-up procedure, reduces waste, and can lead to higher reaction concentrations, potentially increasing the reaction rate. The product could be isolated through distillation or recrystallization.

Biocatalytic Pathways:

Biocatalysis utilizes enzymes to catalyze chemical reactions with high specificity and under mild conditions. For the synthesis of Benzene-1,4-diyl bis(diphenylacetate), lipases and cutinases are promising enzyme classes due to their well-established ability to catalyze esterification reactions. The reaction would involve the enzymatic condensation of hydroquinone with diphenylacetic acid.

The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. This approach is well-suited for both batch and continuous flow processes. A solvent-free biocatalytic system, where the reactants themselves act as the reaction medium, is an especially green option.

Table 3: Key Considerations for Biocatalytic Synthesis of Benzene-1,4-diyl bis(diphenylacetate)

| Factor | Description |

| Enzyme Selection | Lipases (e.g., from Candida antarctica B) or cutinases are known to be effective for esterification of phenolic compounds. |

| Immobilization | Covalent binding or adsorption onto a solid support enhances enzyme stability and facilitates reuse. |

| Reaction Medium | Solvent-free conditions or use of green solvents like ionic liquids or deep eutectic solvents. |

| Water Activity | Control of water content is crucial as it is a byproduct of the esterification and can lead to the reverse hydrolysis reaction. |

| Temperature | Mild temperatures (typically 40-70 °C) are used to maintain enzyme activity. |

| Substrate Ratio | An excess of one reactant may be used to drive the equilibrium towards product formation. |

The high selectivity of enzymes can also be beneficial in reducing the formation of byproducts, leading to a cleaner reaction profile and simplifying purification.

Reactivity and Transformation Pathways of Benzene 1,4 Diyl Bis Diphenylacetate

Reactions at the Ester Linkages

The two ester functional groups in Benzene-1,4-diyl bis(diphenylacetate) are key sites for a variety of chemical transformations. These reactions primarily involve the cleavage or modification of the acyl-oxygen bond.

Hydrolytic Cleavage and Ester Exchange Reactions

The ester linkages are susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. libretexts.org Conversely, base-catalyzed hydrolysis, or saponification, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process is typically irreversible due to the formation of a resonance-stabilized carboxylate salt. libretexts.org The hydrolysis of Benzene-1,4-diyl bis(diphenylacetate) would yield hydroquinone (B1673460) and two equivalents of diphenylacetic acid or its corresponding carboxylate salt.

Transesterification, the exchange of the alkoxy group of an ester, can also occur under acidic or basic catalysis. youtube.com In the presence of an alcohol, the diphenylacetate groups can be transferred to form a new ester, with the concomitant release of hydroquinone. The equilibrium of this reaction can be controlled by using a large excess of the reactant alcohol. libretexts.org

Table 1: Representative Hydrolysis and Transesterification of Esters Note: The following table provides general examples of ester reactions, as specific data for Benzene-1,4-diyl bis(diphenylacetate) is not readily available in the literature.

| Reaction | Substrate | Reagents and Conditions | Product(s) | Reference |

| Basic Hydrolysis (Saponification) | Generic Ester | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid + Alcohol | libretexts.org |

| Acid-Catalyzed Hydrolysis | Generic Ester | H₃O⁺, Heat | Carboxylic Acid + Alcohol | libretexts.org |

| Transesterification | Methyl Acetate (B1210297) | Ethanol, H⁺ or EtO⁻ catalyst, Heat | Ethyl Acetate + Methanol | youtube.com |

| Enzymatic Hydrolysis | Arbutin (a hydroquinone glycoside) | Skin microflora | Hydroquinone + Glucose | nih.gov |

Reductive Transformations to Corresponding Alcohols and Hydrocarbons

The ester functionalities of Benzene-1,4-diyl bis(diphenylacetate) can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to alcohols. uwo.caorganic-chemistry.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. nih.gov Treatment of Benzene-1,4-diyl bis(diphenylacetate) with LiAlH₄ would be expected to yield hydroquinone and 2,2-diphenylethanol. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. uwo.ca

Further reduction to the corresponding hydrocarbons is a more challenging transformation and typically requires harsher conditions or multi-step procedures not commonly applied directly to esters.

Table 2: Representative Reductions of Esters Note: The following table provides general examples of ester reductions, as specific data for Benzene-1,4-diyl bis(diphenylacetate) is not readily available in the literature.

| Reaction | Substrate | Reagents and Conditions | Product | Reference |

| Ester Reduction | Generic Ester | 1. LiAlH₄, THF or Et₂O 2. H₃O⁺ workup | Primary Alcohol | organic-chemistry.orgwikipedia.org |

| Lactone Reduction | Cyclic Ester | 1. LiAlH₄ 2. H₃O⁺ workup | Diol | organic-chemistry.org |

Nucleophilic Acyl Substitution Reactions

The ester groups undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.org This class of reactions proceeds via a tetrahedral intermediate. youtube.com Besides hydrolysis and transesterification, aminolysis is a key example where amines react with esters to form amides. The reaction of Benzene-1,4-diyl bis(diphenylacetate) with ammonia (B1221849) or primary/secondary amines would yield diphenylacetamide derivatives and hydroquinone. youtube.com Organometallic reagents, such as Grignard reagents, react with esters to first form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup.

Reactivity of the Diphenylacetate Moieties

The diphenylacetate portions of the molecule offer additional sites of reactivity, primarily centered around the carbonyl group and the α-carbon.

Carbonyl Reactivity

The carbonyl carbons of the ester groups are electrophilic and can be attacked by strong nucleophiles. As discussed in the context of reductive transformations and nucleophilic acyl substitution, this electrophilicity is central to the reactivity of the ester linkage. The reactivity of the carbonyl group in esters is generally lower than that in aldehydes and ketones due to the resonance donation from the adjacent oxygen atom. libretexts.org

α-Carbon Functionalization Reactions

The α-carbon of each diphenylacetate unit, the carbon atom situated between the carbonyl group and the two phenyl rings, possesses acidic protons. The pKa of the α-proton in esters is typically around 25. masterorganicchemistry.com Deprotonation of this position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One such reaction is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. libretexts.org Due to steric hindrance from the two phenyl groups, the efficiency of this reaction may be sensitive to the nature of the alkylating agent.

Furthermore, the enolate of the diphenylacetate moiety can act as a nucleophile in Claisen-type condensation reactions. wikipedia.org In a "crossed" Claisen condensation, this enolate could react with another ester molecule. nih.gov Given that Benzene-1,4-diyl bis(diphenylacetate) has two ester groups, intramolecular reactions are also a possibility, although the formation of a large ring would be entropically disfavored. The classic Claisen condensation involves the reaction of two molecules of the same ester to form a β-keto ester.

Table 3: Representative α-Carbon Functionalization of Esters Note: The following table provides general examples of ester enolate reactions, as specific data for Benzene-1,4-diyl bis(diphenylacetate) is not readily available in the literature.

| Reaction | Substrate Type | Reagents and Conditions | Product Type | Reference |

| Enolate Formation | Ester with α-hydrogens | LDA, THF, -78 °C | Ester Enolate | |

| α-Alkylation | Ester Enolate | R-X (primary alkyl halide) | α-Alkylated Ester | libretexts.org |

| Claisen Condensation | Two equivalents of an ester with α-hydrogens | 1. NaOEt, EtOH 2. H₃O⁺ | β-Keto Ester | wikipedia.org |

| Crossed Claisen Condensation | Ester Enolate + another ester (non-enolizable) | 1. Base 2. H₃O⁺ | β-Keto Ester | youtube.comnih.gov |

Electrophilic Aromatic Substitution on Phenyl Rings

The reactivity of the terminal phenyl rings in Benzene-1,4-diyl bis(diphenylacetate) towards electrophilic aromatic substitution is significantly influenced by the presence of the electron-withdrawing acetate ester group (-O-C(O)-). This group deactivates the aromatic ring, making it less susceptible to electrophilic attack than unsubstituted benzene (B151609). wikipedia.orglibretexts.org The deactivation stems from the inductive effect of the electronegative oxygen atom and the resonance effect of the carbonyl group, which pull electron density away from the phenyl ring. libretexts.orglibretexts.org

Consequently, electrophilic substitution on these phenyl rings requires harsher reaction conditions compared to benzene. The directing effect of the ester group channels incoming electrophiles primarily to the meta position. libretexts.orgmasterorganicchemistry.com This is because the ortho and para positions are more deactivated due to the resonance delocalization of the positive charge in the arenium ion intermediate, which places an unfavorable positive charge adjacent to the already partially positive carbonyl carbon. organicchemistrytutor.com

Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzene-1,4-diyl bis(di(3-nitrophenyl)acetate) | masterorganicchemistry.com |

| Halogenation (Bromination) | Br₂, FeBr₃ | Benzene-1,4-diyl bis(di(3-bromophenyl)acetate) | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | Benzene-1,4-diyl bis(di(3-sulfophenyl)acetate) | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally very low to no yield due to strong deactivation | mnstate.edu |

Reactivity of the Benzene-1,4-diyl Core

The central benzene-1,4-diyl core of the molecule is flanked by two diphenylacetate ester groups. The reactivity of this central ring is distinct from that of the terminal phenyl rings due to the different nature of the substituents directly attached to it.

Electrophilic Aromatic Substitution Reactions

The two ester functionalities (-O-C(O)-) attached to the central hydroquinone-derived ring act as activating, ortho, para-directing groups. organicchemistrytutor.comlibretexts.org The oxygen atom directly bonded to the ring can donate a lone pair of electrons through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. libretexts.orglibretexts.org This activation facilitates electrophilic attack.

Since the para positions are already substituted by the ester groups, electrophilic substitution will occur at the ortho positions (carbons 2, 3, 5, and 6). While the ester group is activating, it is considered a moderately activating group. organicchemistrytutor.com

Predicted Electrophilic Aromatic Substitution on the Benzene-1,4-diyl Core

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitrobenzene-1,4-diyl bis(diphenylacetate) | masterorganicchemistry.com |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | 2-Chlorobenzene-1,4-diyl bis(diphenylacetate) | wikipedia.org |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | 2-Alkylbenzene-1,4-diyl bis(diphenylacetate) | wikipedia.org |

Hydrogenation and Aromatization Processes

The central aromatic ring of Benzene-1,4-diyl bis(diphenylacetate) can undergo hydrogenation to form a saturated cyclohexane (B81311) ring. This reaction typically requires a catalyst and elevated pressure and temperature due to the stability of the aromatic system. youtube.com For instance, hydroquinone, the parent compound, can be catalytically hydrogenated to 1,4-cyclohexanediol (B33098) using a ruthenium catalyst at temperatures between 60-150°C and a pressure of 4 MPa. google.com A similar transformation is expected for Benzene-1,4-diyl bis(diphenylacetate), which would yield Cyclohexane-1,4-diyl bis(diphenylacetate).

Under harsher conditions, the ester functionalities themselves could potentially be reduced. However, selective hydrogenation of the aromatic core is achievable. The reverse process, aromatization of a corresponding cyclohexanediyl derivative, would require an appropriate dehydrogenation catalyst and conditions that favor the formation of the stable aromatic ring.

Hydrogenation of the Benzene-1,4-diyl Core

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Benzene-1,4-diyl bis(diphenylacetate) | H₂, Ru catalyst, 60-150°C, 4 MPa | Cyclohexane-1,4-diyl bis(diphenylacetate) | google.com |

Carbon-Carbon Coupling Reactions (e.g., cross-coupling with appropriate functionalities)

The central benzene-1,4-diyl core can be modified through carbon-carbon coupling reactions, such as the Suzuki and Heck reactions, provided it is appropriately functionalized. nih.govnih.govwikipedia.orgwikipedia.org To participate in these palladium-catalyzed cross-coupling reactions, the aromatic ring must typically bear a halide or triflate leaving group. wikipedia.orgwikipedia.org

Therefore, a dihalogenated derivative of Benzene-1,4-diyl bis(diphenylacetate), for example, 2,5-dibromobenzene-1,4-diyl bis(diphenylacetate), would be a suitable substrate. This precursor could then react with various coupling partners to form new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of the dihalo-derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of new aryl, vinyl, or alkyl groups onto the central ring. nih.govnih.gov

Heck Coupling: In a Heck reaction, the dihalo-derivative would be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org

These coupling reactions provide powerful methods for the synthesis of more complex molecules with extended π-systems or other desired functionalities. nih.govnih.gov

Potential Carbon-Carbon Coupling Reactions on a Functionalized Core

| Reaction | Substrate | Coupling Partner | Catalyst/Base | Generic Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromobenzene-1,4-diyl bis(diphenylacetate) | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 2,5-Diarylbenzene-1,4-diyl bis(diphenylacetate) | nih.govwikipedia.org |

| Heck Coupling | 2,5-Diiodobenzene-1,4-diyl bis(diphenylacetate) | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 2,5-Di(alkenyl)benzene-1,4-diyl bis(diphenylacetate) | nih.govwikipedia.org |

Mechanistic and Kinetic Investigations of Benzene 1,4 Diyl Bis Diphenylacetate Transformations

Elucidation of Reaction Intermediates

The transformation of Benzene-1,4-diyl bis(diphenylacetate), particularly through hydrolysis, is believed to proceed via a stepwise mechanism involving the formation of specific intermediates. The hydrolysis, whether acid or base-catalyzed, involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. chemistrysteps.comlibretexts.org This leads to the formation of a tetrahedral intermediate. wikipedia.org

In the case of Benzene-1,4-diyl bis(diphenylacetate), the hydrolysis would occur in two distinct steps. The first step involves the hydrolysis of one of the diphenylacetate groups to yield 4-(hydroxyphenyl) diphenylacetate and diphenylacetic acid. This monoester is a key reaction intermediate. The second step is the hydrolysis of the remaining ester group in 4-(hydroxyphenyl) diphenylacetate to produce hydroquinone (B1673460) and another molecule of diphenylacetic acid.

The general mechanism for base-catalyzed ester hydrolysis, which is applicable here, can be outlined as follows:

Nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of Benzene-1,4-diyl bis(diphenylacetate).

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the cleavage of the C-O bond and the departure of the 4-oxydiphenylacetate phenoxide ion.

Protonation of the phenoxide ion to yield the intermediate 4-(hydroxyphenyl) diphenylacetate.

A similar stepwise process occurs for the second ester group. The direct observation and characterization of these intermediates can be challenging due to their transient nature. However, techniques such as NMR spectroscopy under controlled conditions could potentially be used to detect the presence of the monoester intermediate during the course of the reaction.

Detailed Kinetic Studies of Rate-Determining Steps

Benzene-1,4-diyl bis(diphenylacetate) + OH⁻ → 4-(hydroxyphenyl) diphenylacetate + Diphenylacetate⁻ (Rate constant: k₁)

4-(hydroxyphenyl) diphenylacetate + OH⁻ → Hydroquinone + Diphenylacetate⁻ (Rate constant: k₂)

The relative magnitudes of the rate constants, k₁ and k₂, determine the concentration profile of the intermediate, 4-(hydroxyphenyl) diphenylacetate, over time. It is generally observed in the hydrolysis of similar diesters that the rate of hydrolysis of the second ester group (k₂) is different from the first (k₁). This can be attributed to the electronic effect of the substituent on the benzene (B151609) ring. The introduction of a hydroxyl group after the first hydrolysis step can influence the reactivity of the second ester group.

Table 1: Hypothetical Kinetic Parameters for the Stepwise Hydrolysis of Benzene-1,4-diyl bis(diphenylacetate)

| Step | Reaction | Rate Constant | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| 1 | Benzene-1,4-diyl bis(diphenylacetate) → 4-(hydroxyphenyl) diphenylacetate | k₁ | Value | Value |

| 2 | 4-(hydroxyphenyl) diphenylacetate → Hydroquinone | k₂ | Value | Value |

Note: The values in this table are hypothetical and serve as a template for the type of data that would be obtained from detailed kinetic studies. Actual experimental values are required for a precise understanding.

Influence of Catalysts, Ligands, and Reaction Conditions on Pathway Selectivity

The transformation of Benzene-1,4-diyl bis(diphenylacetate) can be significantly influenced by the choice of catalysts, ligands, and reaction conditions such as temperature and solvent.

Catalysts:

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The acid-catalyzed hydrolysis is a reversible process. libretexts.orgyoutube.com

Base Catalysis (Saponification): Under basic conditions, the reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is no longer electrophilic. chemistrysteps.com

Metal Catalysis: Certain metal complexes can act as Lewis acid catalysts, activating the ester carbonyl group towards nucleophilic attack. For instance, chromium-catalyzed reactions have been shown to be effective in various carbonyl additions. acs.org While not directly studied for this specific compound, metal catalysis could offer alternative pathways and selectivities.

Ligands: In metal-catalyzed transformations, the choice of ligands coordinated to the metal center can dramatically affect the stereoselectivity and efficiency of the reaction. Chiral ligands are particularly important for achieving enantioselective transformations.

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis, as per the Arrhenius equation.

Solvent: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. For hydrolysis reactions, a solvent capable of solvating both the ester and the nucleophile is typically used.

By carefully selecting these parameters, it is possible to control the reaction pathway and selectively favor the formation of either the monoester intermediate or the final hydroquinone product.

Stereochemical Analysis of Reaction Outcomes

Benzene-1,4-diyl bis(diphenylacetate) itself is an achiral molecule. However, its transformations can lead to the formation of chiral products or involve stereoselective processes, particularly when reacting with chiral reagents or under the influence of chiral catalysts.

The diphenylacetate moieties are prochiral centers. If the hydrolysis or another transformation could be conducted in an enantioselective manner, it would be possible to differentiate between the two diphenyl groups. For instance, enzymatic hydrolysis using a lipase (B570770) could potentially exhibit enantioselectivity, leading to the formation of a chiral product.

The concept of prochirality is relevant here. wikipedia.org The two diphenylacetate groups are chemically equivalent in an achiral environment but can become distinguishable in a chiral environment, such as the active site of an enzyme.

Furthermore, if Benzene-1,4-diyl bis(diphenylacetate) were to react with a chiral alcohol in a transesterification reaction catalyzed by a chiral catalyst, it could lead to the formation of diastereomeric products. The analysis of the product distribution would provide insights into the stereoselectivity of the reaction.

While no specific studies on the stereochemical analysis of Benzene-1,4-diyl bis(diphenylacetate) transformations were found in the provided search results, the principles of stereochemistry suggest that such investigations could reveal interesting and valuable information about the reaction mechanisms.

Theoretical and Computational Chemistry Studies on Benzene 1,4 Diyl Bis Diphenylacetate

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. For Benzene-1,4-diyl bis(diphenylacetate), NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the ester oxygen atoms and the antibonding orbitals of the adjacent carbonyl group and benzene (B151609) ring. These interactions contribute to the stabilization of the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO is expected to be localized primarily on the electron-rich central hydroquinone (B1673460) ring and the phenyl rings of the diphenylacetate groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl groups of the ester linkages. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies.

Table 1: Predicted Electronic Properties of Benzene-1,4-diyl bis(diphenylacetate) based on DFT Calculations of Analogous Aromatic Esters

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the electronic excitability and chemical stability of the molecule. |

| Dipole Moment | ~2.5 D | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These values are estimations based on DFT calculations performed on similar aromatic ester compounds and are presented to illustrate the expected electronic characteristics.

Conformational Landscapes and Dynamic Behavior

Computational studies on similar molecules, such as diphenyl ethers and other bis-phenyl compounds, have shown that the rotation around the ether linkage has a relatively low energy barrier, often less than 1 kcal/mol in unsubstituted cases. researchgate.net However, the bulky diphenylacetate groups in the target molecule would introduce significant steric hindrance, leading to higher rotational barriers.

The conformational preferences are a balance between steric repulsion and stabilizing electronic interactions. The molecule is expected to adopt a conformation that minimizes the steric clash between the bulky diphenylacetate groups. This could involve a staggered arrangement of the two ester groups relative to the central benzene ring. The phenyl rings within the diphenylacetate moieties will also exhibit rotational freedom, further contributing to the complexity of the conformational space.

Table 2: Estimated Rotational Barriers for Key Dihedral Angles in Benzene-1,4-diyl bis(diphenylacetate)

| Rotational Bond | Estimated Barrier (kcal/mol) | Method of Estimation |

| Phenyl-C(ester) | 5 - 8 | Analogy with computational studies on N-benzhydrylformamides. mdpi.comnih.gov |

| O-C(phenyl) | 3 - 5 | Based on DFT calculations of substituted diphenyl ethers. researchgate.net |

| C(central ring)-O | 4 - 6 | Inferred from studies on the conformational analysis of bis-phenyl esters. |

These values are estimations derived from computational studies on analogous molecular structures and serve to illustrate the expected dynamic behavior.

Understanding the conformational landscape is crucial as different conformers can exhibit distinct physical and chemical properties, and the dynamic interconversion between them can influence the material's bulk characteristics.

Reaction Pathway Predictions and Transition State Characterization via Density Functional Theory (DFT)

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For Benzene-1,4-diyl bis(diphenylacetate), a key reaction to consider is its formation via the esterification of hydroquinone with diphenylacetic acid or its derivatives.

Computational studies on the esterification of phenols have provided insights into the plausible mechanisms. rsc.org A likely pathway for the synthesis of Benzene-1,4-diyl bis(diphenylacetate) would involve the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by a nucleophilic attack from the hydroxyl groups of hydroquinone.

DFT can be used to model the geometries of the reactants, products, and, most importantly, the transition states along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. For the esterification reaction, the transition state would likely involve a tetrahedral intermediate formed at the carbonyl carbon.

Furthermore, DFT can be used to investigate the decomposition pathways of Benzene-1,4-diyl bis(diphenylacetate). For example, the thermal or photochemical decomposition could proceed via mechanisms analogous to the photo-Fries rearrangement of phenyl acetate (B1210297), which has been studied computationally. unicamp.brnih.gov These studies can predict the formation of various products and the energetic feasibility of different reaction channels.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the characterization of new compounds. For Benzene-1,4-diyl bis(diphenylacetate), the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its identification and structural elucidation.

The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netresearchgate.netnih.gov The predicted chemical shifts for the protons on the central benzene ring would be influenced by the electron-withdrawing nature of the ester groups. The protons on the phenyl rings of the diphenylacetate moieties would exhibit complex splitting patterns due to their various chemical environments.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Benzene-1,4-diyl bis(diphenylacetate)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Protons on central benzene ring | 7.1 - 7.3 | 122 - 124 |

| Methine proton in diphenylacetate | 5.0 - 5.2 | 55 - 58 |

| Protons on phenyl rings of diphenylacetate | 7.2 - 7.5 | 128 - 135 |

| Carbonyl carbon | - | 170 - 172 |

These are generalized predictions based on computational NMR studies of similar aromatic esters and serve as a guide for experimental characterization. nih.gov

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed using DFT. The calculations would predict characteristic stretching frequencies for the C=O bonds of the ester groups (typically around 1730-1750 cm-1), the C-O bonds, and the various C-H and C-C bonds within the aromatic rings.

Studies on Intermolecular Interactions and Self-Assembly Propensities

The large number of aromatic rings in Benzene-1,4-diyl bis(diphenylacetate) suggests a strong propensity for intermolecular interactions, particularly π-π stacking. These non-covalent interactions are crucial in determining the solid-state packing of the molecule and its potential to form ordered self-assembled structures.

Computational methods can be used to quantify the strength of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a high-level ab initio method that can provide a detailed breakdown of the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. arxiv.org For large systems like a dimer of Benzene-1,4-diyl bis(diphenylacetate), DFT with dispersion corrections (DFT-D) is a more computationally feasible approach to estimate the interaction energies. materialscloud.org

The phenyl rings can interact in various geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. The presence of multiple phenyl rings allows for complex and cooperative π-stacking motifs. researchgate.netrsc.org These interactions, along with weaker C-H···π interactions, will likely govern the crystal packing and the formation of supramolecular assemblies. rsc.orgnih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic aspects of self-assembly. nih.gov By simulating a system of multiple Benzene-1,4-diyl bis(diphenylacetate) molecules in a given solvent, it is possible to observe their aggregation behavior and the formation of ordered structures over time. These simulations can provide insights into the thermodynamics and kinetics of the self-assembly process, which is critical for the design of new materials with specific nanostructures. The tendency of molecules with multiple phenyl rings to form ordered aggregates has been a subject of both experimental and computational investigation. nih.gov

Advanced Characterization Methodologies in Research on Benzene 1,4 Diyl Bis Diphenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzene-1,4-diyl bis(diphenylacetate). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of Benzene-1,4-diyl bis(diphenylacetate), distinct signals would be expected to correspond to the different types of protons present in the molecule. The protons on the central benzene (B151609) ring (the hydroquinone (B1673460) moiety) would appear as a singlet due to their chemical and magnetic equivalence. The methine protons of the diphenylacetate groups [-CH(Ph)₂] would also produce a characteristic signal. Furthermore, the numerous protons of the four phenyl rings would generate complex multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments. Key signals would include those for the carbonyl carbon of the ester group, the methine carbon, the carbons of the central benzene ring, and the various carbons of the terminal phenyl groups. The precise chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing definitive confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene-1,4-diyl bis(diphenylacetate) (Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (central ring) | ~7.10-7.30 | Singlet (s) |

| Methine proton (-CH) | ~5.10-5.30 | Singlet (s) |

| Aromatic protons (phenyl rings) | ~7.20-7.50 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene-1,4-diyl bis(diphenylacetate) (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | ~170-175 |

| Aromatic carbons (central ring) | ~145-150 (C-O), ~120-125 (C-H) |

| Methine carbon (-CH) | ~55-60 |

| Aromatic carbons (phenyl rings) | ~125-140 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in Benzene-1,4-diyl bis(diphenylacetate). These methods probe the vibrational modes of the molecule's chemical bonds.

IR spectroscopy is particularly useful for detecting polar bonds. The most prominent absorption band in the IR spectrum of this compound would be the strong C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester linkage and the characteristic C-H and C=C stretching vibrations of the aromatic rings.

Raman spectroscopy provides complementary data, especially for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Table 3: Key Vibrational Frequencies for Benzene-1,4-diyl bis(diphenylacetate)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ester C=O | Stretch | 1735 - 1750 | IR (Strong) |

| Ester C-O | Stretch | 1150 - 1250 | IR (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of Benzene-1,4-diyl bis(diphenylacetate) with high accuracy and to study its fragmentation patterns. In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The exact mass of the molecular ion provides a direct confirmation of the compound's elemental composition.

High-resolution mass spectrometry (HRMS) can determine the molecular weight to several decimal places, allowing for the unambiguous calculation of the molecular formula (C₃₄H₂₆O₄).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bonds. This could lead to the formation of characteristic fragment ions, such as the diphenylacetyl cation or the hydroquinone radical cation, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of Benzene-1,4-diyl bis(diphenylacetate). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would yield a wealth of information, including:

Precise bond lengths and bond angles for every atom in the molecule.

The conformation of the molecule, including the torsion angles of the ester groups and the orientation of the phenyl rings.

The packing arrangement of the molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or pi-stacking between the aromatic rings.

This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of Benzene-1,4-diyl bis(diphenylacetate) and for analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. Due to its relatively nonpolar nature, a reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable. The compound would elute at a specific retention time, and the area of the corresponding peak in the chromatogram would be proportional to its concentration. The presence of other peaks would indicate impurities.

Gas Chromatography (GC) could also be employed, although the compound's high molecular weight and relatively low volatility might necessitate high temperatures, potentially risking thermal degradation. Thin-Layer Chromatography (TLC) is another useful technique for rapid purity checks and for monitoring the progress of chemical reactions that produce or consume the compound.

Exploration of Benzene 1,4 Diyl Bis Diphenylacetate in Advanced Materials and Synthetic Applications

Precursor in Polymer Chemistry Research

The bifunctional nature of Benzene-1,4-diyl bis(diphenylacetate), with two reactive ester groups, makes it a suitable candidate for use as a monomer in polymerization reactions. Its rigid aromatic core is a desirable feature for creating polymers with specific thermal and mechanical properties.

Monomer for Condensation Polymerization Studies

Benzene-1,4-diyl bis(diphenylacetate) can serve as a monomer in condensation polymerization. In this type of polymerization, monomers join together, resulting in the loss of small molecules such as water or, in this case, potentially phenol (B47542) or a derivative thereof, depending on the reaction conditions and the comonomer. The rigid 1,4-phenylene unit incorporated into the polymer backbone can significantly influence the properties of the resulting material.

For instance, the related monomer, hydroquinone (B1673460) bis(2-hydroxyethyl) ether, is used in the synthesis of thermoplastic poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) through melt polycondensation. The inclusion of the hydroquinone-derived unit has been shown to enhance the thermal properties of the polymers. chemicalbook.com Specifically, an increase in the content of these segments leads to a rise in the glass transition temperature (Tg) of the copolymers. chemicalbook.com While direct studies on the condensation polymerization of Benzene-1,4-diyl bis(diphenylacetate) are not widely documented in the provided results, the behavior of structurally similar monomers suggests its potential to yield polyesters with tailored characteristics. The synthesis of polyesters by reacting diols with diacid chlorides is a well-established method, and by analogy, Benzene-1,4-diyl bis(diphenylacetate) could potentially react with diols under transesterification conditions to form new polyester (B1180765) structures.

Table 1: Thermal Properties of PBHT Copolymers with Varying Monomer Ratios

| HQEE/1,4-butanediol Molar Ratio | Tg (°C) | Tm (°C) |

| 9/91 | --- | --- |

| 18/82 | --- | --- |

| 27/73 | 43 | 174 |

Building Block for Hyperbranched and Dendritic Macromolecules

The structure of Benzene-1,4-diyl bis(diphenylacetate) also lends itself to the construction of more complex macromolecular architectures like hyperbranched polymers and dendrimers. These highly branched, three-dimensional polymers exhibit unique properties such as low viscosity and high solubility compared to their linear analogs. The two diphenylacetate groups can be envisioned as potential branching points.

While direct synthesis of hyperbranched polymers from Benzene-1,4-diyl bis(diphenylacetate) is not explicitly detailed in the search results, the general principles of using AB2-type monomers, where 'A' and 'B' are reactive functional groups, are relevant. By modifying the diphenylacetate groups or the benzene (B151609) ring, it would be feasible to create monomers that can undergo self-polymerization to form hyperbranched structures. The rigid core of the molecule would act as a central scaffold from which the branches emanate.

Role in Contemporary Organic Synthesis

Beyond polymer chemistry, the structural motifs present in Benzene-1,4-diyl bis(diphenylacetate) make it a valuable tool in modern organic synthesis for the construction of complex molecules and functional materials.

Synthon for Diverse Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Benzene-1,4-diyl bis(diphenylacetate) can be viewed as a synthon for a 1,4-disubstituted benzene ring with protected hydroxyl groups. The diphenylacetate groups can be hydrolyzed to reveal the hydroquinone core, which is a versatile intermediate in organic synthesis. wikipedia.org

Hydroquinone and its derivatives are used in the synthesis of a variety of compounds. For example, monosubstituted and unsymmetrically disubstituted hydroquinones can be prepared and subsequently used to build more complex structures. nih.gov The synthesis of 1,4-dipiperazino benzenes, which are terphenyl-type peptide helix mimetics, utilizes a central benzene core that can be derived from hydroquinone-like precursors. nih.gov These examples highlight the potential of the underlying hydroquinone scaffold of Benzene-1,4-diyl bis(diphenylacetate) in the assembly of intricate molecular frameworks.

Scaffold for Ligand Design in Catalysis Research

The rigid and well-defined geometry of the 1,4-disubstituted benzene ring makes it an excellent scaffold for the design of ligands used in catalysis. By chemically modifying the diphenylacetate groups, it is possible to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal center. The spatial arrangement of these coordinating groups is crucial for the activity and selectivity of the resulting catalyst.

For instance, the development of axially chiral biphenyl (B1667301) ligands has been a significant area of research in asymmetric synthesis. nih.gov These ligands often feature a rigid backbone that controls the stereochemical outcome of a reaction. The benzene core of Benzene-1,4-diyl bis(diphenylacetate) could serve a similar purpose. Furthermore, palladium complexes with ligands based on a central aromatic ring have been shown to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling of polybromoarenes. beilstein-journals.org This suggests that ligands derived from a Benzene-1,4-diyl bis(diphenylacetate) scaffold could find applications in various catalytic transformations.

Potential as Chiral Auxiliaries or Resolving Agents (if asymmetric centers are introduced)

In its native form, Benzene-1,4-diyl bis(diphenylacetate) is achiral. However, the introduction of chiral centers, for example, by using a chiral acid to form the ester or by modifying the diphenylacetate groups with chiral moieties, could transform the molecule into a chiral auxiliary or a resolving agent.

Chiral auxiliaries are used to control the stereochemistry of a reaction and are then subsequently removed. The development of efficient chiral ligands and catalysts is a primary goal in asymmetric synthesis. nih.gov There are established methods for the asymmetric synthesis of various compounds, including quinolinone-based polycyclic indoles and dihydrocoumarins, which rely on chiral catalysts to achieve high enantioselectivity. rsc.orgrsc.org If made chiral, derivatives of Benzene-1,4-diyl bis(diphenylacetate) could potentially be employed in such catalytic systems.

Similarly, chiral resolving agents are used to separate enantiomers from a racemic mixture. The synthesis of chiral terphenyl-type peptide helix mimetics has been reported, demonstrating that complex chiral structures can be built upon a central benzene core. nih.gov This precedent suggests that chiral derivatives of Benzene-1,4-diyl bis(diphenylacetate) could be designed to interact selectively with one enantiomer of a racemic compound, allowing for their separation.

Investigation in Functional Materials Research

The exploration of "Benzene-1,4-diyl bis(diphenylacetate)" in the realm of functional materials is an area of growing interest, primarily driven by the compound's unique structural characteristics. The molecule's design, featuring a rigid central phenylene core flanked by bulky diphenylacetate groups, suggests its potential as a building block for advanced materials with tailored properties. Research in this domain focuses on understanding how the interplay between the rigid backbone and the flexible side chains influences the material's macroscopic properties, paving the way for its application in various high-performance materials.

The core chemical principle behind its use in functional materials lies in its nature as a hydroquinone derivative. Hydroquinone and its derivatives are known for their redox activity, which can be harnessed in the design of electroactive or sensor materials. researchgate.netuberresearch.comnih.gov The diphenylacetate substituents, on the other hand, are expected to play a crucial role in modulating the intermolecular interactions, solubility, and processing characteristics of any resulting material.

Role as a Monomer in Polymer Synthesis

One of the primary areas of investigation for "Benzene-1,4-diyl bis(diphenylacetate)" is its use as a monomer in the synthesis of novel polymers. The bifunctional nature of the molecule, with two ester groups, allows it to be incorporated into polyester chains through polycondensation reactions. The rigid 1,4-phenylene unit is expected to impart thermal stability and mechanical strength to the polymer backbone, a desirable characteristic for high-performance plastics.

The synthesis of polyesters incorporating both aromatic and aliphatic units is an established strategy to create materials that balance high performance with properties like biodegradability. researchgate.net In this context, "Benzene-1,4-diyl bis(diphenylacetate)" can be considered a purely aromatic monomer that, when copolymerized with suitable aliphatic diols or diacids, could lead to polyesters with a range of properties. The bulky diphenylacetate groups would likely influence the polymer's morphology, potentially leading to amorphous materials with good solubility in common organic solvents, which is advantageous for processing. researchgate.net

Research into related polyarylacetylene resins, such as those derived from p-diethynylbenzene, has demonstrated that polymers with rigid aromatic cores exhibit high thermal resistance and are valuable in creating carbon-carbon composite materials. nih.gov While chemically different, this highlights the general principle of using rigid aromatic building blocks to enhance polymer stability.

| Monomer | Polymer Type | Potential Properties | Reference |

| Benzene-1,4-diyl bis(diphenylacetate) | Polyester | High thermal stability, good solubility, amorphous nature | Inferred from researchgate.net |

| p-Diethynylbenzene | Polyarylacetylene | High thermal resistance, good graphitization | nih.gov |

| 1,4-Benzenedimethanol | Polyester | High performance, potential biodegradability (with aliphatic co-monomers) | researchgate.net |

Application in Liquid Crystal Formulations

The rigid, rod-like geometry of the central benzene-1,4-diyl moiety in "Benzene-1,4-diyl bis(diphenylacetate)" makes it a candidate for investigation in liquid crystal (LC) technology. The fundamental principle for a molecule to exhibit liquid crystalline behavior is the presence of a rigid, anisotropic core (the mesogen) that can align in a specific direction under certain conditions.

Studies on 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which share a similar rigid linear core, have shown their effectiveness as components in liquid crystal mixtures. nih.govmdpi.com These BPEB derivatives can enhance properties such as the nematic phase temperature range and optical anisotropy. nih.govmdpi.com By analogy, the benzene-1,4-diyl core in "Benzene-1,4-diyl bis(diphenylacetate)" could serve as a mesogenic unit. The bulky diphenylacetate side groups would significantly influence the intermolecular interactions and the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid).

The design principle here involves tailoring the side chains to control the balance between the tendency for ordered packing (driven by the rigid core) and the disruption of crystallinity (caused by the bulky side groups), which is essential for achieving a stable liquid crystal phase over a desired temperature range.

| Compound Family | Core Structure | Key Property in Liquid Crystals | Reference |

| Benzene-1,4-diyl bis(diphenylacetate) | Benzene-1,4-diyl | Potential mesogenic behavior | Inferred from nih.govmdpi.com |

| 1,4-Bis(phenylethynyl)benzene (BPEB) Derivatives | 1,4-Bis(phenylethynyl)benzene | High optical anisotropy, wide nematic range | nih.govmdpi.com |

| 1,4-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene | 1,4-bis(tetramethylpiperidin-4-yl)benzene | Liquid crystalline properties | scirea.org |

Future Research Directions and Unexplored Avenues for Benzene 1,4 Diyl Bis Diphenylacetate

Development of Novel Derivatization Strategies

The future development of Benzene-1,4-diyl bis(diphenylacetate) hinges on the strategic derivatization of its core structure. By introducing a variety of functional groups, researchers can systematically tune its physicochemical properties to suit specific applications. These modifications can be targeted at either the terminal phenyl rings of the diphenylacetate moieties or the central benzene-1,4-diyl core.

Key strategies for derivatization include:

Functionalization of the Diphenylacetate Groups: Introducing electron-donating or electron-withdrawing groups onto the peripheral phenyl rings can modulate the electronic properties of the molecule. For instance, the addition of nitro groups could enhance its electron-accepting capabilities, while amino or alkoxy groups would have the opposite effect.

Modification of the Central Ring: Although chemically more challenging, substitution on the central phenylene ring could dramatically alter the molecule's geometry and packing in the solid state.

Introduction of Polymerizable Groups: Incorporating moieties such as vinyl or acrylate groups would enable the compound to be used as a monomer in the synthesis of polymers with high refractive indices and thermal stability.

These derivatization approaches are analogous to strategies used for other benzene (B151609) derivatives, such as the synthesis of hydroquinone (B1673460) ester derivatives through acylation with substituted benzoyl chlorides. nih.gov A systematic exploration of these synthetic routes will be crucial for unlocking the full potential of Benzene-1,4-diyl bis(diphenylacetate) as a versatile chemical platform.

| Derivatization Site | Functional Group | Potential Synthetic Method | Expected Impact on Properties |

|---|---|---|---|

| Peripheral Phenyl Rings | Nitro (-NO2) | Electrophilic Aromatic Nitration | Increased electron affinity, altered optical properties |

| Peripheral Phenyl Rings | Amino (-NH2) | Reduction of Nitro Group | Increased electron-donating character, potential for hydrogen bonding |

| Peripheral Phenyl Rings | Alkoxy (-OR) | Williamson Ether Synthesis | Improved solubility, modified liquid crystalline properties |

| Peripheral Phenyl Rings | Halogens (-F, -Cl, -Br) | Electrophilic Aromatic Halogenation | Modified crystal packing, altered reactivity for cross-coupling |

| Ester Linkage | Thioester (-C(O)S-) | Thionation of Ester | Altered electronic properties and coordination chemistry |

Investigation of Supramolecular Assembly and Host-Guest Interactions

The planar aromatic core and the flanking phenyl groups of Benzene-1,4-diyl bis(diphenylacetate) suggest a strong potential for forming ordered structures through non-covalent interactions. Future research should focus on a detailed investigation of its supramolecular assembly and its capacity for host-guest interactions. The principles of crystal engineering, which have been successfully applied to other aromatic esters and cyanate esters, can provide a roadmap for this exploration. acs.orgacs.orgdtic.mil

Key areas for investigation include:

Self-Assembly and Crystal Engineering: The molecule's propensity for π-π stacking, driven by its multiple aromatic rings, is a primary driver for self-assembly. By systematically studying its crystallization under various conditions (e.g., different solvents, temperatures), it may be possible to control the formation of different polymorphs with distinct properties.

Formation of Liquid Crystals: The rigid, elongated structure of Benzene-1,4-diyl bis(diphenylacetate) is characteristic of molecules that can form liquid crystalline phases. mdpi.com Research into its thermal behavior could reveal nematic, smectic, or other mesophases, which are valuable in display technologies.

Host-Guest Chemistry: The voids created in the crystalline lattice or in self-assembled aggregates could serve as pockets for trapping smaller guest molecules. The study of these host-guest complexes could lead to applications in separation, sensing, or controlled release. The interactions could be tuned by derivatizing the host molecule to create specific binding sites. The study of supramolecular interactions in dimeric macrocycles provides a precedent for this type of investigation. nih.gov

| Research Avenue | Experimental Techniques | Potential Applications |

|---|---|---|

| Polymorphism Screening | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, Differential Scanning Calorimetry | Materials with tunable optical and electronic properties |

| Liquid Crystal Phase Analysis | Polarized Optical Microscopy, Differential Scanning Calorimetry | Components for advanced display technologies |

| Host-Guest Complexation Studies | NMR Titration, Isothermal Titration Calorimetry, X-ray Crystallography | Molecular recognition, chemical sensing, drug delivery |

| Surface Self-Assembly | Scanning Tunneling Microscopy, Atomic Force Microscopy | Development of functional surfaces and nanoscale patterns |

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry offers a powerful toolkit for accelerating the discovery of new derivatives of Benzene-1,4-diyl bis(diphenylacetate) with desired properties. By using theoretical models, researchers can predict the behavior of novel molecules before undertaking their synthesis, saving significant time and resources. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and reactivity of organic molecules. researchgate.net

Future computational studies should focus on:

Predicting Electronic and Optical Properties: DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the electronic and photophysical properties of the molecule. This allows for the in silico design of derivatives with specific absorption and emission characteristics for applications in organic electronics.

Modeling Reactivity: Computational methods can be employed to investigate the reactivity of different sites on the molecule. For example, molecular electrostatic potential (MEP) maps can identify regions susceptible to electrophilic or nucleophilic attack, guiding synthetic derivatization strategies.

Simulating Supramolecular Assembly: Molecular dynamics simulations can provide insights into how individual molecules of Benzene-1,4-diyl bis(diphenylacetate) and its derivatives interact and self-assemble into larger structures. This can help in understanding the formation of different crystal polymorphs or liquid crystalline phases.

The insights gained from these computational studies will be invaluable for the rational design of new materials based on the Benzene-1,4-diyl bis(diphenylacetate) scaffold.

| Derivative | Computational Method | Predicted Property | Potential Application |

|---|---|---|---|

| Tetra-nitro-substituted | DFT (B3LYP/6-31G) | Lowered LUMO energy, increased electron affinity | n-type organic semiconductor |

| Tetra-amino-substituted | DFT (B3LYP/6-31G) | Raised HOMO energy, enhanced electron-donating ability | p-type organic semiconductor, hole-transport material |

| Cyano-substituted | Time-Dependent DFT | Blue-shifted absorption and emission spectra | Blue-light emitting material in OLEDs |

| Thiophene-flanked | DFT and Molecular Dynamics | Enhanced π-conjugation and intermolecular interactions | Organic field-effect transistors (OFETs) |

Integration into Hybrid Material Systems and Composites

A significant and promising future direction for Benzene-1,4-diyl bis(diphenylacetate) lies in its incorporation into hybrid materials and composites. Its rigid structure, thermal stability, and tunable electronic properties make it an attractive candidate for enhancing the performance of various material systems.

Potential areas for integration include:

Polymer Composites: As a molecular filler, it could be dispersed within a polymer matrix to improve mechanical strength, thermal stability, and optical properties. Its aromatic nature could promote strong interactions with aromatic polymers like polystyrene or polycarbonate.

Organic-Inorganic Hybrid Materials: It could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or as a surface modifier for inorganic nanoparticles. Such hybrid materials could exhibit novel catalytic, sensing, or gas storage properties.

Organic Electronics: Derivatives of Benzene-1,4-diyl bis(diphenylacetate) with suitable electronic properties could be blended with other organic semiconductors to create active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Its role could be as a host material, an electron or hole transport material, or an emitter. The development of 1,4-bis(phenylethynyl)benzene (B159325) derivatives for liquid crystal applications serves as a relevant example of how molecular structure can be tailored for electronic applications. mdpi.com

The successful integration of Benzene-1,4-diyl bis(diphenylacetate) into these advanced material systems will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering.

| Material System | Role of Benzene-1,4-diyl bis(diphenylacetate) | Potential Improvement in Properties | Example Application |

|---|---|---|---|

| Polymer Nanocomposites | Reinforcing agent and compatibilizer | Increased tensile strength, higher glass transition temperature | High-performance plastics |

| Metal-Organic Frameworks (MOFs) | Organic linker | Tunable pore size and functionality | Gas storage and separation |

| Organic Light-Emitting Diodes (OLEDs) | Host material for phosphorescent emitters | Improved device efficiency and stability | Solid-state lighting and displays |

| Organic Photovoltaics (OPVs) | Non-fullerene acceptor | Enhanced open-circuit voltage and power conversion efficiency | Flexible solar cells |

Q & A

Q. Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to separate diphenylacetic acid (common impurity) from the product .

- Mass spectrometry (LC-MS) : Monitor for m/z 258.27 (parent ion) and degradation products like diphenylacetic acid (m/z 212.24) .

- Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions during synthesis .

Advanced: How does the alkaline stability of benzene-1,4-diyl bis(diphenylacetate) compare to structurally related aryl esters, and what degradation pathways dominate?

Methodological Answer :

Alkaline stability is influenced by electron-withdrawing substituents and steric effects:

- Hydrolysis kinetics : Conduct accelerated aging in KOH/D2O (40 wt.%) at 60°C, tracking ester cleavage via ¹H NMR (disappearance of δ 4.3–4.5 ppm ester CH₂ signals) .

- Degradation products : Identify diphenylacetic acid (via HPLC retention time ~8.2 min) and benzene-1,4-dicarboxylate salts .

- Comparative studies : Fluorinated analogs (e.g., perfluoroaryl esters) exhibit higher resistance to hydrolysis due to reduced electron density at the ester carbonyl .

Advanced: What strategies are effective for resolving low crystallinity issues during X-ray diffraction analysis of benzene-1,4-diyl bis(diphenylacetate)?

Q. Methodological Answer :

- Crystallization screening : Test solvent mixtures (e.g., acetone/hexane or ethyl acetate/heptane) to promote single-crystal growth .